N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride
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Overview
Description
N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride involves several steps. One common method includes the reaction of 4-(piperidin-4-yl)benzamide with dimethylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like palladium on carbon. The reaction mixture is then subjected to hydrogenation to yield the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride has various scientific research applications:
Mechanism of Action
The mechanism of action of N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 alpha protein and downstream target genes such as p21, which promotes tumor cell apoptosis . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research.
Comparison with Similar Compounds
N,3-Dimethyl-4-(piperidin-4-yl)benzamide hydrochloride can be compared with other similar compounds, such as:
- N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride
- N-Methyl-3-(piperidin-4-yl)benzamide hydrochloride
- 4-Methyl-N-(piperidin-4-yl)benzamide hydrochloride
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities
Properties
Molecular Formula |
C14H21ClN2O |
---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
N,3-dimethyl-4-piperidin-4-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-10-9-12(14(17)15-2)3-4-13(10)11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8H2,1-2H3,(H,15,17);1H |
InChI Key |
FTOMBPVGCAZDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)C2CCNCC2.Cl |
Origin of Product |
United States |
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